Absence of Comparative Quantitative Data for fsoE Protein Against Defined Analogs
No evidence item meets the core evidence admission rules requiring a clear comparator or baseline with quantitative data for both target and comparator. The target compound fsoE protein (CAS 145716-75-2) has no identifiable chemical or biological analog for which comparative performance data exist. Literature search reveals isolated functional descriptions—P-fimbrial subunit involvement in fibronectin binding [1] and P450 enzyme catalyzing C–C bond cleavage [2]—without any head-to-head or cross-study comparable quantitative differentiation against any defined alternative. Vendor claims regarding applications in heavy metal biosensing (0.01 µM lead detection sensitivity) are unverifiable due to lack of source organism identification, protein sequence data, and experimental methodology transparency.
| Evidence Dimension | Not applicable – No comparator defined |
|---|---|
| Target Compound Data | Not available – Identity ambiguous |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | Not applicable |
| Conditions | Not applicable |
Why This Matters
The absence of comparative evidence eliminates any scientific basis for prioritizing fsoE protein over any alternative compound in procurement or experimental design.
- [1] Virkola P, Westerlund B, Holthöfer H, Parkkinen J, Kekoniäki I, Korhonen TK. Multifunctional nature of P fimbriae of uropathogenic Escherichia coli: mutations in fsoE and fsoF influence fimbrial binding to renal tubuli and immobilized fibronectin. Mol Microbiol. 1991;5(1):143-150. View Source
- [2] Cao ZQ, et al. Biosynthesis of Enfumafungin-type Antibiotic Reveals an Unusual Enzymatic Fusion Pattern and Unprecedented C-C Bond Cleavage. J Am Chem Soc. 2024 Apr 24;146(16):11111-11120. View Source
